

Halofuginone Hydrobromide: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

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Compound of Interest

Compound Name: *Halofuginone hydrobromide*

Cat. No.: *B102114*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone hydrobromide is the hydrobromide salt of Halofuginone, a quinazolinone alkaloid derived from the plant *Dichroa febrifuga*.^[1] This compound has garnered significant interest in the scientific community for its diverse biological activities, including antifibrotic, antiprotozoal, and potential antineoplastic properties.^[1] It is a potent inhibitor of prolyl-tRNA synthetase, which underpins many of its therapeutic effects.^[2] This technical guide provides an in-depth overview of the chemical properties, structure, and key biological mechanisms of **Halofuginone hydrobromide**, intended to serve as a comprehensive resource for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Halofuginone hydrobromide** is presented in the tables below. This data is essential for its handling, formulation, and analysis in a research setting.

Table 2.1: General Chemical Information

Property	Value	Reference(s)
IUPAC Name	7-bromo-6-chloro-3-[3- [(2R,3S)-3-hydroxypiperidin-2- yl]-2-oxopropyl]quinazolin-4- one;hydrobromide	[1]
Synonyms	Halofuginone HBr, Stenorol, Tempostatin	[1][3]
CAS Number	64924-67-0	[4][5][6]
Molecular Formula	C ₁₆ H ₁₈ Br ₂ ClN ₃ O ₃	[1][4]
Molecular Weight	495.59 g/mol	[4][5][6]
Appearance	White to off-white solid/powder	[7][8]

Table 2.2: Structural and Identification Data

Property	Value	Reference(s)
Canonical SMILES	C1C--INVALID-LINK-- CC(=O)CN2C=NC3=CC(=C(C =C3C2=O)Cl)Br">C@@HO.Br	[1]
InChI Key	SJUWEPZBTXEUMU- LIOBNPLQSA-N	[1]
InChI	InChI=1S/C16H17BrClN3O3.Br rH/c17-11-6-13-10(5- 12(11)18)16(24)21(8-20-13)7- 9(22)4-14-15(23)2-1-3-19- 14;/h5-6,8,14-15,19,23H,1- 4,7H2;1H/t14-,15+;/m1./s1	[1]

Table 2.3: Physicochemical and Handling Data

Property	Value	Reference(s)
Melting Point	247 °C	[3][4]
Solubility	Soluble to 100 mM in DMSO. Soluble to 2 mg/mL in Water.	[5][9][10]
Storage Conditions	Store at -20°C. Keep under an inert gas like Nitrogen.	[4][5][9]
Purity	≥98% (HPLC)	[5][9]

Table 2.4: Crystallographic Data

Property	Value	Reference(s)
Crystal System	Monoclinic	[11]
Space Group	P2 ₁	[11][12]
Lattice Parameters	a = 8.87398(13) Å, b = 14.25711(20) Å, c = 15.0153(3) Å, β = 91.6867(15) °	[11][12]
Volume	1898.87(4) Å ³	[11][12]
Z Value	4	[11][12]

Molecular Structure and Synthesis

Halofuginone is a halogenated derivative of febrifugine.[2] The hydrobromide salt form enhances its stability and solubility for experimental use. The core structure consists of a quinazolinone ring system linked to a piperidine moiety. The stereochemistry of the piperidine ring is crucial for its biological activity.

Figure 1: Relationship between Halofuginone's structural components and its activity.

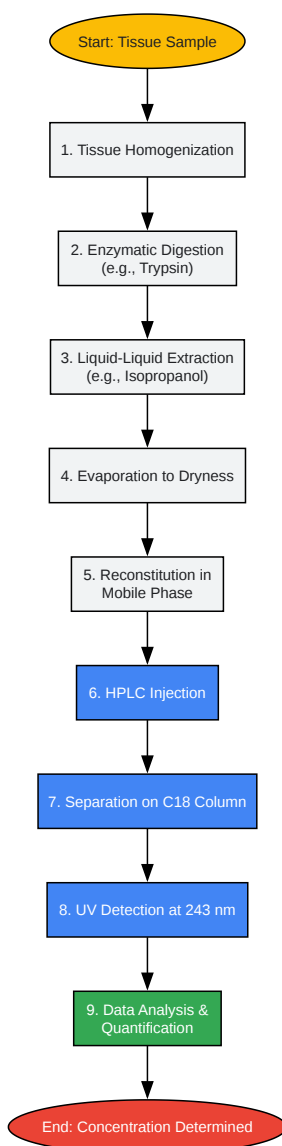
Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of **Halofuginone hydrobromide** in biological matrices involves reversed-phase HPLC with UV detection.^{[7][13][14]}

Methodology:

- Sample Preparation (from tissue):
 - Homogenize tissue samples. For protein-rich tissues, enzymatic digestion (e.g., with trypsin) is performed to release the analyte.^{[11][13][14]}
 - Perform a liquid-liquid extraction. Halofuginone as a free base is extracted from the aqueous phase into an organic solvent like ethyl acetate or isopropanol under basic conditions.^{[7][13][14]}
 - The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.^{[11][14]}
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used.^{[7][13]}
 - Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile is common.^{[7][14]} A gradient elution may be employed, starting with a higher aqueous composition and linearly increasing the organic phase.^{[13][14]}
 - Detection: UV detection is performed at a wavelength of 243 nm.^{[7][11]}
 - Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of Halofuginone in the sample.



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Figure 2: General workflow for HPLC-based quantification of Halofuginone.

Structural Elucidation by X-ray Crystallography

The precise three-dimensional structure of **Halofuginone hydrobromide** has been determined using X-ray crystallography.[11][12]

Methodology:

- Crystal Growth: High-quality single crystals of **Halofuginone hydrobromide** are grown from a suitable solvent system. For powder diffraction, a commercial reagent can be used directly.

[3]

- Data Collection:
 - The crystalline sample is mounted on a goniometer and exposed to a monochromatic beam of X-rays, often from a synchrotron source for higher resolution.[3]
 - As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities.[15] This pattern is recorded by a detector.[15]
- Structure Solution and Refinement:
 - The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal.
 - From this map, the positions of the individual atoms are determined, and a model of the molecule is built.
 - This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[15]

Mechanism of Action and Signaling Pathways

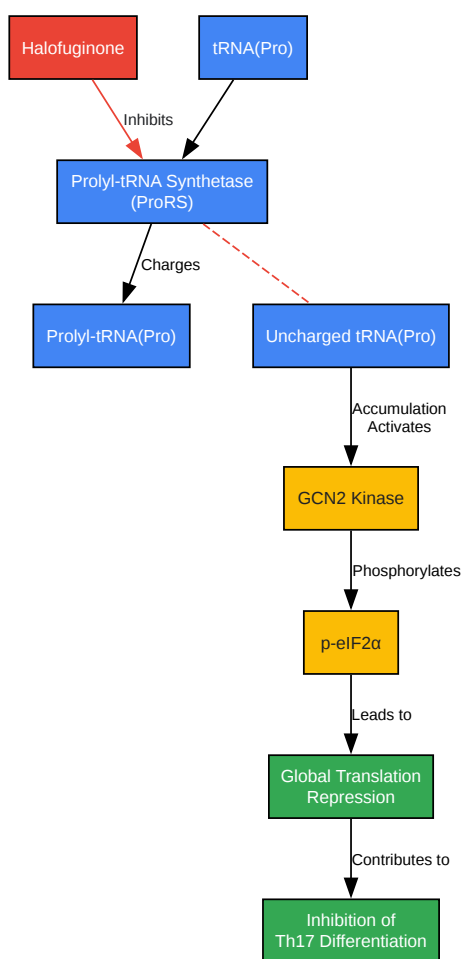
Halofuginone exerts its biological effects through multiple mechanisms, primarily by inhibiting prolyl-tRNA synthetase and modulating the TGF- β signaling pathway.

Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response (AAR) Pathway

The primary molecular target of Halofuginone is glutamyl-prolyl-tRNA synthetase (EPRS).[2][10][16]

- Mechanism: Halofuginone acts as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), binding to the active site in an ATP-dependent manner.[10][17] This prevents the charging of tRNA with proline.

- Downstream Effect: The accumulation of uncharged tRNA mimics a state of amino acid starvation, which activates the Amino Acid Response (AAR) pathway.[2][16][18] A key sensor in this pathway is the kinase GCN2 (General Control Nondepressible 2), which becomes activated and phosphorylates the eukaryotic initiation factor 2 α (eIF2 α).[18] This leads to a general repression of protein synthesis while selectively upregulating the translation of certain stress-response genes.[19]
- Therapeutic Relevance: The inhibition of Th17 cell differentiation, a key driver of autoimmune inflammation, is a direct consequence of AAR activation by Halofuginone.[2][16]



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Figure 3: Halofuginone's inhibition of ProRS and activation of the AAR pathway.

Modulation of TGF- β Signaling and Inhibition of Fibrosis

Halofuginone is a well-documented inhibitor of the Transforming Growth Factor-beta (TGF- β) signaling pathway, which is central to its antifibrotic effects.[1][5][9]

- **Mechanism:** Halofuginone inhibits the phosphorylation of Smad2 and Smad3, key downstream effectors in the TGF- β pathway.[5] This is achieved, in part, by elevating the expression of the inhibitory Smad7 and decreasing the levels of the TGF- β type II receptor (T β RII).[5][6]
- **Downstream Effect:** By blocking Smad2/3 phosphorylation, Halofuginone prevents their translocation to the nucleus and subsequent activation of target genes, most notably collagen type I.[20] This leads to a marked reduction in extracellular matrix deposition, a hallmark of fibrosis.
- **Therapeutic Relevance:** This mechanism makes Halofuginone a promising candidate for treating fibrotic diseases and conditions where TGF- β is overactive, such as in certain cancers and radiation-induced fibrosis.[5][9]

Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Halofuginone also exhibits anti-angiogenic and anti-metastatic properties, partly through its inhibition of Matrix Metalloproteinase-2 (MMP-2) expression.[1][4][14]

- **Mechanism:** The inhibition of MMP-2 expression by Halofuginone is mediated by the upregulation of the transcription factor Early Growth Response 1 (Egr-1).[4] Egr-1, in turn, binds to the MMP-2 promoter and represses its activity.[4]
- **Downstream Effect:** Reduced MMP-2 levels impair the degradation of the extracellular matrix, which is a critical step for tumor cell invasion, metastasis, and angiogenesis.[1][2]
- **Therapeutic Relevance:** This activity contributes to the potential of Halofuginone as an anticancer agent, particularly in preventing tumor progression and spread.

Conclusion

Halofuginone hydrobromide is a molecule with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to potently inhibit prolyl-tRNA synthetase and modulate critical signaling pathways like TGF- β makes it a valuable tool for basic research and

a promising therapeutic candidate. This guide provides foundational technical information to support further investigation and development of this compelling compound.

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